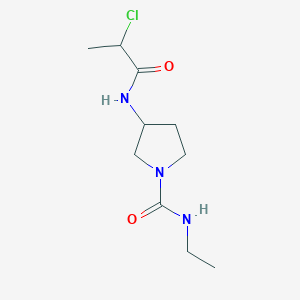
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to be effective in treating various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer.
Wirkmechanismus
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, this compound prevents cancer cells from producing the proteins necessary for cell growth and division. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been found to have other biochemical and physiological effects. For example, it has been found to increase the production of interferon-alpha, which is a protein that helps the immune system fight off viruses and cancer cells. This compound has also been found to have anti-inflammatory properties, which could potentially be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been found to be effective in treating various types of cancer, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes.
Zukünftige Richtungen
For research on 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide include exploring its potential as a combination therapy, investigating its potential for treating other diseases, and optimizing its synthesis method.
Synthesemethoden
The synthesis of 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide involves a series of chemical reactions. The starting material is ethyl pyrrolidine-1-carboxylate, which is reacted with ethyl chloroformate to form ethyl 2-chloro-2-oxoacetate. This intermediate is then reacted with ethylamine to form ethyl 2-amino-2-oxoacetate. The final step involves reacting ethyl 2-amino-2-oxoacetate with 2-chloropropionyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been extensively studied for its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, ovarian cancer, and pancreatic cancer. In addition, this compound has been found to be effective in treating cancers that are resistant to traditional chemotherapy drugs.
Eigenschaften
IUPAC Name |
3-(2-chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2/c1-3-12-10(16)14-5-4-8(6-14)13-9(15)7(2)11/h7-8H,3-6H2,1-2H3,(H,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDVZJZNYINNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)
![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)
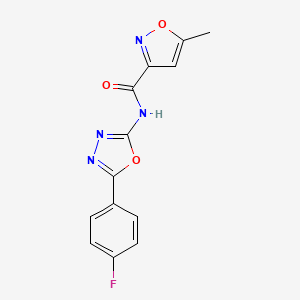
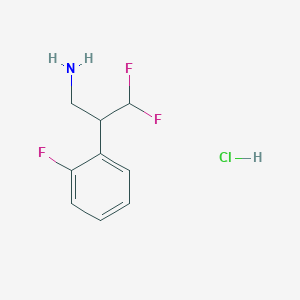
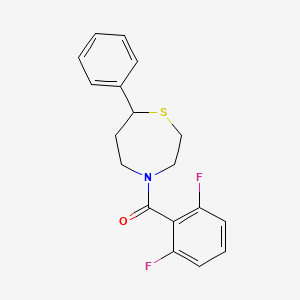

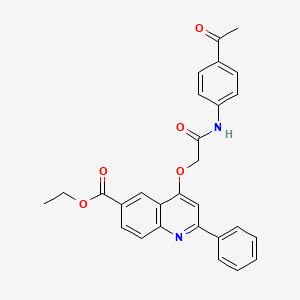
![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)